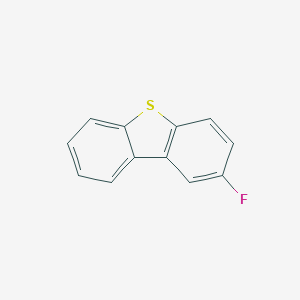

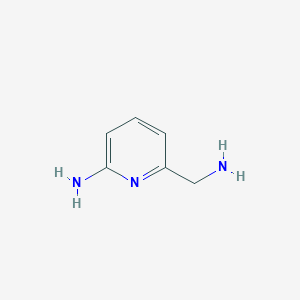

4-Methoxy-1,2-benzoxazol-3-amine

概要

説明

Synthesis Analysis

The synthesis of 4-Methoxy-1,2-benzoxazol-3-amine-related compounds involves several steps, including the formation and reduction of nitrophenols and subsequent reactions with primary amines. For example, the simplified, improved procedure for synthesizing 6-Methoxy-2-benzoxazolinone, a related compound, involves the formation and reduction of 5-methoxy-2-nitrophenol and subsequent fusion of the corresponding amine hydrochloride with urea (J. Richey et al., 1975). Additionally, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c involves the formation of 1,3-disubstituted cyclic alkenyl ether with a dual role Pd(II) catalyst, demonstrating the versatility of methods available for the synthesis of 4-methoxy substituted compounds (Somnath Mondal et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-1,2-benzoxazol-3-amine often features complex interactions, such as hydrogen bonding, which significantly influence their chemical behavior. For instance, the crystal structure of 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one reveals the existence of a keto-amine form stabilized by medium-strong N–H⋯O hydrogen bonding (E. Budzisz et al., 2005).

Chemical Reactions and Properties

4-Methoxy-1,2-benzoxazol-3-amine and its derivatives participate in various chemical reactions that underscore their utility in synthetic chemistry. For instance, the electrochemical synthesis of 1,4-benzoxazine derivatives from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone illustrates the potential for innovative synthetic routes to benzoxazine derivatives, which are important for their anti-stress oxidative properties (M. Largeron & M. Fleury, 1998).

科学的研究の応用

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis has been highlighted as an efficient technique for producing benzoxazole derivatives, including structures similar to 4-Methoxy-1,2-benzoxazol-3-amine. This method is beneficial for enhancing diversity and accelerating research in modern chemistry. It allows for the synthesis of benzoxazoles under various reaction conditions, using different catalysts and starting materials. The technique is particularly effective for obtaining benzoxazoles with a wide range of substituents in high yields, demonstrating its importance in pharmaceutical chemistry, material science, and other fields (Özil & Menteşe, 2020).

Antimicrobial Activity of Benzoxazinoids

Benzoxazinoids, related to benzoxazoles, have been studied for their role in plant defense and potential as antimicrobial scaffolds. Although natural benzoxazinoids show limited potency as antimicrobials, the 1,4-benzoxazin-3-one backbone offers a promising scaffold for designing new antimicrobial compounds. Synthetic derivatives have exhibited potent activity against fungi and bacteria, highlighting the potential for benzoxazole derivatives in developing new antimicrobials (de Bruijn, Gruppen, & Vincken, 2018).

S-arylation of 2-mercaptobenzazoles

The S-arylation of 2-mercaptobenzazoles, a method relevant to the functionalization of benzoxazole derivatives, has been extensively reviewed. This approach is crucial for synthesizing 2-arylthio-benzazoles, which possess diverse biological and pharmacological properties. The method stands out for its broad substrate scope, high product yields, and general applicability, making it a valuable tool for constructing various 2-arylthio-benzazoles with significant biological activities (Vessally et al., 2018).

Amyloid Imaging in Alzheimer's Disease

Although not directly linked to 4-Methoxy-1,2-benzoxazol-3-amine, research on benzoxazole derivatives includes studies on their application in amyloid imaging for Alzheimer's disease. Radioligands based on benzoxazole structures have been explored for their ability to detect amyloid plaques in vivo, offering critical insights into the pathophysiological mechanisms of Alzheimer's disease and aiding in early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

作用機序

Safety and Hazards

Sigma-Aldrich sells 4-Methoxy-1,2-benzoxazol-3-amine “as-is” and makes no representation or warranty whatsoever with respect to this product . A safety data sheet for this compound suggests that in case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with soap and plenty of water .

将来の方向性

Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole derivatives via different pathways . This suggests that 4-Methoxy-1,2-benzoxazol-3-amine and similar compounds may continue to be of interest in future research and development efforts.

特性

IUPAC Name |

4-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNIGSJHKGKXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381537 | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,2-benzoxazol-3-amine | |

CAS RN |

177995-40-3 | |

| Record name | 4-Methoxy-1,2-benzisoxazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177995-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)